2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the thioacetamide group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using agents like chromium trioxide or oxygen.
Reduction: Reduction reactions could involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions would vary based on the reaction type but could include oxidized or reduced derivatives, or compounds with different substituents.
Scientific Research Applications
2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is unique due to its specific structural features. Similar compounds might include other thieno[3,2-d]pyrimidine derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-8-6-7-11-16(14)23-19(26)13-28-22-24-17-12-18(15-9-4-3-5-10-15)29-20(17)21(27)25(22)2/h3-12H,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZFAGQNRZDSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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